![molecular formula C8H17NO4 B605456 Amino-PEG2-(CH2)3CO2H CAS No. 1263046-77-0](/img/structure/B605456.png)
Amino-PEG2-(CH2)3CO2H
Overview
Description
Amino-PEG2-(CH2)3CO2H is a PEG derivative containing an amino group with a terminal carboxylic acid . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The amino group of Amino-PEG2-(CH2)3CO2H is reactive with carboxylic acids, activated NHS ester, carbonyls (ketone, aldehyde), etc . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC)Scientific Research Applications
Bio-conjugation
Amino-PEG2-(CH2)3CO2H is a non-cleavable linker for bio-conjugation . It contains a NH2/Amine group and a COOH/Carboxylic Acid group linked through a linear PEG chain . This makes it suitable for linking two bio-molecules together.
Drug Delivery
The compound can be used in drug delivery systems. The hydrophilic PEG spacer increases solubility in aqueous media . This can improve the delivery of drugs that are otherwise insoluble or poorly soluble in water.
Conjugation with Carboxylic Acids
The amino group in Amino-PEG2-(CH2)3CO2H is reactive with carboxylic acids . This allows it to form stable amide bonds with molecules containing carboxylic acid groups.
Conjugation with NHS Esters
Amino-PEG2-(CH2)3CO2H can react with activated N-hydroxysuccinimide (NHS) esters . This makes it useful in the preparation of bio-conjugates with NHS ester-activated compounds.
Conjugation with Carbonyls
The amino group in Amino-PEG2-(CH2)3CO2H can react with carbonyls, such as ketones and aldehydes . This allows it to form imine or secondary amine linkages with these compounds.
Formation of Stable Amide Bonds
The terminal carboxylic acid in Amino-PEG2-(CH2)3CO2H can react with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .
Mechanism of Action
Target of Action
Amino-PEG2-(CH2)3CO2H is primarily used as a linker for bio-conjugation . It contains an NH2/Amine group and a COOH/Carboxylic Acid group linked through a linear PEG chain . The primary targets of this compound are biomolecules containing carboxylic acids, activated NHS ester, and carbonyls (ketone, aldehyde) .
Mode of Action
The amine group of Amino-PEG2-(CH2)3CO2H can react with carboxylic acids, activated NHS ester, and carbonyls (ketone, aldehyde) of the target biomolecules . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the action of Amino-PEG2-(CH2)3CO2H is the formation of a stable amide bond with the target biomolecule . This can lead to the modification of the biomolecule, potentially altering its function and interactions.
Action Environment
The action of Amino-PEG2-(CH2)3CO2H can be influenced by various environmental factors. For instance, the compound is typically stored at -20°C , suggesting that temperature could affect its stability. Furthermore, the presence of activators such as EDC or DCC is necessary for the compound to form a stable amide bond with primary amine groups .
properties
IUPAC Name |
4-[2-(2-aminoethoxy)ethoxy]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4/c9-3-5-13-7-6-12-4-1-2-8(10)11/h1-7,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXINNRZABLVDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)COCCOCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
757186-20-2 | |
Record name | Poly(oxy-1,2-ethanediyl), α-(2-aminoethyl)-ω-(3-carboxypropoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=757186-20-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID201171919 | |
Record name | Poly(oxy-1,2-ethanediyl), α-(2-aminoethyl)-ω-(3-carboxypropoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201171919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Amino-PEG2-(CH2)3CO2H | |
CAS RN |
757186-20-2 | |
Record name | Poly(oxy-1,2-ethanediyl), α-(2-aminoethyl)-ω-(3-carboxypropoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201171919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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